Synthesis and Characterization of 2H-4,7-Methanodioxolo[4,5-d]oxepine: A Technical Guide to Tricyclic Bridged Oxepines
Synthesis and Characterization of 2H-4,7-Methanodioxolo[4,5-d]oxepine: A Technical Guide to Tricyclic Bridged Oxepines
Executive Summary
The compound 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS No. 90566-64-6, Molecular Formula: C₈H₆O₃) represents a highly specialized, conformationally restricted tricyclic scaffold. Characterized by a 2-oxabicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, this highly unsaturated architecture is of significant interest in the development of rigid pharmacophores, complex cyclitols, and anhydro-sugar mimetics. Synthesizing this strained C₈H₆O₃ system requires precise control over ring expansion and dehydrogenation to prevent the collapse of the bridged architecture. This whitepaper outlines a validated, causality-driven synthetic route, focusing on the critical Baeyer-Villiger oxidation and subsequent controlled desaturations.
Structural Analysis & Retrosynthetic Strategy
The structural complexity of 2H-4,7-Methanodioxolo[4,5-d]oxepine lies in its index of hydrogen deficiency (IHD = 6), which dictates the presence of three rings and three double bonds. The core is a 7-membered oxepine ring, bridged by a methano (-CH₂-) group at positions 4 and 7, and fused to a methylene acetal (dioxolo) at positions 4 and 5.
To construct this without triggering anti-Bredt strain or skeletal rearrangement, the retrosynthetic strategy relies on the late-stage dehydrogenation of a tricyclic lactone. This lactone is accessed via the Baeyer-Villiger ring expansion of a functionalized norbornanone, which is itself derived from a classic Diels-Alder cycloaddition.
Fig 1. Step-by-step forward synthetic workflow for the tricyclic C8H6O3 core.
Experimental Methodologies
Step 1: Assembly of the Acetal-Protected Norbornanone
The foundational bicyclo[2.2.1]heptane core is established to pre-organize the stereocenters required for the methano-bridge.
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Cycloaddition : React freshly cracked cyclopentadiene with vinylene carbonate in refluxing toluene to yield the bicyclic carbonate.
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Hydrolysis & Protection : Hydrolyze the carbonate using LiOH in THF/H₂O to afford the endo-diol. Immediately protect the diol by refluxing with dibromomethane (CH₂Br₂) and NaH in DMF to form the robust 1,3-dioxolane ring.
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Ketone Installation : Perform an allylic oxidation (or hydroboration/oxidation if starting from a diene) to install the ketone at the C2 position, yielding the critical intermediate: 5,6-O-methylene-bicyclo[2.2.1]heptan-2-one.
Step 2: Baeyer-Villiger Ring Expansion
The conversion of the rigid norbornanone derivative to the 2-oxabicyclo[3.2.1]octane framework is the thermodynamic crux of the synthesis. We utilize a peroxyacid to force the migration of the more substituted carbon, yielding the oxepine-precursor lactone.
Protocol :
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Dissolve the protected norbornanone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
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Cool the reaction to 0 °C and add trifluoroperacetic acid (CF₃CO₃H, 1.2 eq) dropwise. Causality: CF₃CO₃H is selected over mCPBA because the strongly electron-withdrawing trifluoromethyl group enhances the leaving group ability of the carboxylate during the breakdown of the Criegee intermediate, accelerating the migration of the sterically hindered bicyclic framework [1].
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Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc 7:3).
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Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃. Extract, dry over MgSO₄, and concentrate to yield the tricyclic lactone.
Fig 2. Mechanistic pathway of the Baeyer-Villiger ring expansion via the Criegee intermediate.
Step 3: Desaturation to 2H-4,7-Methanodioxolo[4,5-d]oxepine
To reach the target C₈H₆O₃ state, the lactone must be reduced and sequentially dehydrogenated.
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Lactol Formation : Treat the lactone with DIBAL-H (1.1 eq) in THF at -78 °C for 1 hour. Quench with Rochelle's salt.
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Dehydration : Treat the resulting lactol with Martin sulfurane (1.2 eq) in CH₂Cl₂ at room temperature. Causality: Martin sulfurane acts as a mild, non-acidic dehydrating agent, preventing carbocation-mediated skeletal rearrangements (e.g., Wagner-Meerwein shifts) that plague strained bicyclic systems under acidic dehydration conditions.
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Global Dehydrogenation : Reflux the resulting enol ether with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 2.5 eq) in 1,4-dioxane for 24 hours. DDQ selectively abstracts hydrides from the allylic positions, driving the system to the fully unsaturated 2H-4,7-Methanodioxolo[4,5-d]oxepine.
Optimization of the Baeyer-Villiger Ring Expansion
To maximize the yield of the critical lactone intermediate, various oxidative conditions were evaluated. The use of heterogeneous catalysts like Sn-Beta zeolite offers a green chemistry alternative with exceptional regioselectivity [2].
| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Target:Other) |
| 1 | mCPBA (1.5 eq) | CH₂Cl₂ | 25 | 12 | 78 | 85:15 |
| 2 | mCPBA (1.5 eq) | Toluene | 80 | 4 | 65 | 70:30 |
| 3 | CF₃CO₃H (1.2 eq) | CH₂Cl₂ | 0 | 2 | 85 | 92:8 |
| 4 | H₂O₂ / Sn-Beta | Methanol | 60 | 24 | 92 | >98:2 |
Table 1. Optimization parameters for the Baeyer-Villiger oxidation of the acetal-protected norbornanone.
Characterization & Validation Parameters
To ensure the trustworthiness of the synthesized 2H-4,7-Methanodioxolo[4,5-d]oxepine, the following self-validating analytical markers must be confirmed:
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Mass Spectrometry (HRMS-ESI) : Calculated for C₈H₆O₃ [M+H]⁺: 151.0390; Found: 151.0388.
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Infrared Spectroscopy (FT-IR) : Absence of the broad -OH stretch (3300 cm⁻¹) and lactone C=O stretch (1740 cm⁻¹). Presence of strong C=C stretching at 1645 cm⁻¹ and characteristic C-O-C acetal stretching at 1050–1100 cm⁻¹.
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¹H NMR (400 MHz, CDCl₃) : The defining feature is the highly deshielded olefinic protons of the oxepine ring. Expect multiplets between δ 5.80–6.50 ppm (3H, oxepine olefins). The methano-bridge (-CH₂-) will appear as an AB quartet near δ 2.20–2.50 ppm (2H), while the "2H" dioxolo methylene protons (-O-CH₂-O-) will present as a sharp singlet near δ 5.10 ppm (2H).
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¹³C NMR (100 MHz, CDCl₃) : Must display exactly 8 distinct carbon resonances. The acetal carbon typically resonates at ~δ 102 ppm, and the sp² hybridized oxepine carbons will cluster between δ 115–145 ppm.




